4-Hidroxi-pent-2-inoato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

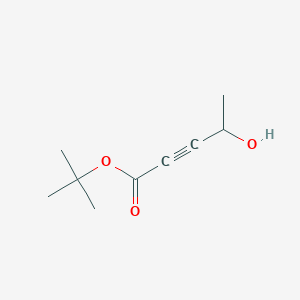

tert-Butyl 4-hydroxypent-2-ynoate is an organic compound with the chemical formula C9H14O3. It is a tert-butyl ester derivative of 4-hydroxypent-2-ynoic acid. This compound is known for its unique reactivity due to the presence of both a hydroxyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

tert-Butyl 4-hydroxypent-2-ynoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compoundIt’s worth noting that similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b .

Mode of Action

As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of other compounds .

Biochemical Pathways

It’s plausible that it could be involved in the synthesis pathways of certain biologically active compounds .

Result of Action

As a potential precursor to biologically active compounds, it may contribute to the effects observed from these compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxypent-2-ynoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl propiolate with acetaldehyde in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. For example, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-hydroxypent-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxopent-2-ynoate.

Reduction: Formation of tert-butyl 4-hydroxypent-2-ene or tert-butyl 4-hydroxypentane.

Substitution: Formation of tert-butyl 4-chloropent-2-ynoate.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-hydroxybut-2-ynoate

- tert-Butyl 4-hydroxyhex-2-ynoate

- tert-Butyl 4-hydroxyhept-2-ynoate

Uniqueness

tert-Butyl 4-hydroxypent-2-ynoate is unique due to its specific chain length and the presence of both a hydroxyl group and an alkyne moiety. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it particularly useful in organic synthesis .

Actividad Biológica

Introduction

Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compound that has gained interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-hydroxypent-2-ynoate can be represented as follows:

It features a tert-butyl group, a hydroxyl group, and a ynoate functional group, which contribute to its reactivity and potential biological activity.

Target of Action

Tert-Butyl 4-hydroxypent-2-ynoate is believed to act as a precursor in the synthesis of biologically active compounds. Similar compounds have been utilized as building blocks for natural products with significant biological effects, such as indiacen A and B.

Mode of Action

The compound likely interacts with biological targets through various chemical reactions. It may undergo oxidation, reduction, or substitution reactions, leading to the formation of derivatives that exhibit enhanced biological activity.

Biochemical Pathways

Research indicates that tert-Butyl 4-hydroxypent-2-ynoate could be involved in the biosynthetic pathways of several biologically active compounds, potentially influencing metabolic processes within organisms.

Anticancer Activity

A study investigated the inhibitory effects of related compounds on benzo[a]pyrene-induced neoplasia in mice. The results showed that certain isomers exhibited significant tumor-reducing effects, suggesting a potential anticancer activity for structurally similar compounds . This indicates that tert-butyl derivatives may also possess similar properties.

Antiviral Activity

In the context of antiviral research, compounds related to tert-butyl 4-hydroxypent-2-ynoate have been evaluated for their ability to inhibit HIV-1 protease. Certain derivatives have demonstrated potent enzyme inhibition and antiviral activity against multi-drug resistant strains of HIV . This highlights the compound's potential in developing antiviral therapies.

Enzyme Inhibition

Research has shown that derivatives of tert-butyl 4-hydroxypent-2-ynoate can inhibit specific enzymes involved in critical biochemical pathways. For instance, studies on similar compounds have reported significant inhibition of protein phosphatase 2A (PP2A), which is essential for various cellular functions . Such inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Synthesis and Evaluation

A comprehensive study outlined the design and synthesis of various analogs of tert-butyl 4-hydroxypent-2-ynoate. These analogs were subjected to biological evaluation, revealing insights into structure-activity relationships (SAR) that inform future drug development efforts .

Table: Summary of Biological Activities

| Activity | Compound | Effect |

|---|---|---|

| Anticancer | Related tert-butyl derivatives | Reduced tumor incidence in mice |

| Antiviral | HIV-1 protease inhibitors | High enzyme affinity and antiviral activity |

| Enzyme inhibition | Analogous compounds | Significant inhibition of PP2A |

Propiedades

IUPAC Name |

tert-butyl 4-hydroxypent-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRTUWJPAWOQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.